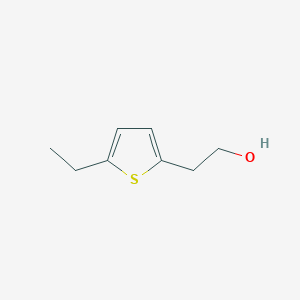

2-(5-Ethylthiophen-2-yl)ethanol

Description

The compound is listed in discontinued catalogs (CymitQuimica), indicating its use in specialized research contexts .

Properties

Molecular Formula |

C8H12OS |

|---|---|

Molecular Weight |

156.25 g/mol |

IUPAC Name |

2-(5-ethylthiophen-2-yl)ethanol |

InChI |

InChI=1S/C8H12OS/c1-2-7-3-4-8(10-7)5-6-9/h3-4,9H,2,5-6H2,1H3 |

InChI Key |

FXHRBUQMWOTKRI-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(S1)CCO |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiophene-Ethanol Derivatives with Substituent Variations

(a) 2-(5-Isopropyl-2-methyltetrahydrothiophen-2-yl)ethanol

- Structure : Contains a saturated tetrahydrothiophene ring with 5-isopropyl and 2-methyl substituents.

- Properties: The saturated ring reduces aromaticity, altering reactivity compared to aromatic thiophenes.

- Applications : Used in flavoring agents due to its modified stereoelectronic profile .

(b) 1-(5-Iodo-thiophen-2-yl)-1-(5-iodo-thiophen-2-yl)-ethanol

- Structure: Features two 5-iodo-thiophene rings linked to a central ethanol group.

- Properties : The iodine atoms enhance molecular weight (MW: ~496 g/mol) and polarizability, improving crystallinity for X-ray studies. However, iodine’s electronegativity may reduce nucleophilic reactivity at the thiophene ring.

- Synthesis : Prepared using AlCl₃ as a catalyst, yielding 59% after column chromatography .

(c) 1-(5-Ethylthiophen-2-yl)-2-hydroxyethan-1-one

- Structure: Ethanol group replaced by a hydroxyketone (C=O adjacent to -OH).

- Properties: The ketone introduces electrophilic character, enabling condensation reactions (e.g., Schiff base formation). Higher polarity than 2-(5-ethylthiophen-2-yl)ethanol, affecting solubility in non-polar solvents.

- Availability : Discontinued due to niche applications .

Thiophene Derivatives with Alternative Functional Groups

(a) 2-(5-Ethylthiophen-2-yl)-3-(4-fluorobenzyl)quinazolin-4(3H)-one (Compound 41)

- Structure: Quinazolinone core with 5-ethylthiophene and 4-fluorobenzyl groups.

- Synthesis : Microwave-assisted reaction using Sc(III) triflate (94% yield).

- Properties: The fluorobenzyl group enhances lipophilicity, making it suitable for membrane permeability studies in drug discovery. The quinazolinone moiety provides a rigid scaffold for target binding .

(b) 2-[(5-Methylthiophen-2-yl)methylidene]malononitrile

Saturated vs. Aromatic Thiophene Systems

- Tetrahydrothiophene Derivatives (e.g., 2-(5-isopropyl-2-methyltetrahydrothiophen-2-yl)ethanol): Reduced aromaticity decreases stability but increases flexibility, useful in designing bioactive molecules with tailored pharmacokinetics .

- Aromatic Thiophene Derivatives (e.g., this compound): Enhanced resonance stabilization improves thermal stability. The ethyl group directs electrophilic substitution to the 4-position of the thiophene ring .

Data Tables

Table 2: Physicochemical Properties

| Compound Name | Molecular Weight (g/mol) | Polarity | Solubility Trends |

|---|---|---|---|

| This compound | ~170.23 (estimated) | Moderate | Ethanol, DMSO |

| 1-(5-Ethylthiophen-2-yl)-2-hydroxyethan-1-one | 170.23 (exact) | High | Polar aprotic solvents |

| 2-[(5-Methylthiophen-2-yl)methylidene]malononitrile | 173.22 | High | Acetone, DCM |

Key Research Findings

- Substituent Effects : Electron-donating groups (e.g., ethyl) on thiophene increase ring reactivity toward electrophilic substitution, while halogens (e.g., iodine) enhance crystallinity for structural studies .

- Functional Group Impact: Ethanol derivatives exhibit higher solubility in polar solvents compared to ketone or quinazolinone analogs, influencing their utility in solution-phase reactions .

- Synthetic Efficiency : Microwave-assisted synthesis (e.g., Compound 41) achieves higher yields (>90%) compared to traditional reflux methods (~60%), highlighting advancements in reaction optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.